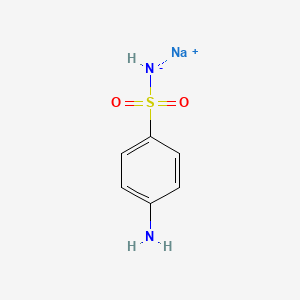

Sulfanilamide sodium

Descripción

Genesis and Early Developments of Sulfanilamide (B372717) as a Progenitor of Sulfonamides

Sulfanilamide (4-aminobenzenesulfonamide) was first synthesized in 1908 by Austrian chemist Paul Josef Jakob Gelmo as part of his doctoral research wikipedia.org. A patent for the compound was subsequently issued in 1909 wikipedia.org. Initially, the compound was primarily of interest within the burgeoning synthetic dye industry huvepharma.com. Its potential as a therapeutic agent remained undiscovered for several years.

The structure of sulfanilamide contains a sulfonamide functional group (-SO₂NH₂) attached to an aniline (B41778) ring at the para position nih.govwikipedia.org. This core structure became the defining feature of the sulfonamide class of drugs. The synthesis of sulfanilamide typically involves the reaction of aniline, often protected by acetylation, with chlorosulfonic acid, followed by reaction with ammonia (B1221849) and subsequent hydrolysis to remove the protecting group nih.govlibretexts.org.

| Step | Reactants | Product |

| Acetylation of Aniline | Aniline, Acetic Anhydride (B1165640) (or similar) | Acetanilide (B955) |

| Chlorosulfonation of Acetanilide | Acetanilide, Chlorosulfonic Acid | 4-acetamidobenzenesulfonyl chloride |

| Reaction with Ammonia | 4-acetamidobenzenesulfonyl chloride, Ammonia | 4-acetamidobenzenesulfonamide |

| Hydrolysis to yield Sulfanilamide | 4-acetamidobenzenesulfonamide, Acid/Base | 4-aminobenzenesulfonamide (Sulfanilamide) |

Table 1: Simplified Synthesis Pathway of Sulfanilamide nih.govlibretexts.org

Pioneering Contributions to Chemotherapy and Antimicrobial Research

The significance of sulfanilamide in chemotherapy emerged from research on Prontosil, a red azo dye synthesized by scientists at Bayer AG in the early 1930s huvepharma.comebsco.comwikipedia.org. Gerhard Domagk, a pathologist at Bayer, discovered that Prontosil exhibited potent antibacterial activity against streptococcal infections in mice ebsco.comsciencehistory.orgresearchgate.net. This finding, published in 1935, was groundbreaking as Prontosil was the first drug shown to effectively treat systemic bacterial infections inside the body wikipedia.org.

Crucially, researchers at the Pasteur Institute in Paris, led by Ernest Fourneau, investigated the mechanism of action of Prontosil ebsco.comwikipedia.org. In 1936, Jacques and Thérèse Tréfouël, Federico Nitti, and Daniel Bovet demonstrated that Prontosil was a prodrug and was metabolized in the body to release the active antibacterial component: sulfanilamide ebsco.comwikipedia.orgwisc.edu. This discovery was pivotal, revealing that the antibacterial efficacy was due to the relatively simple sulfanilamide molecule, not the larger dye structure ebsco.comtaylorandfrancis.com.

This identification of sulfanilamide as the active agent spurred immense research interest globally ebsco.comekb.eg. Sulfanilamide became the first systemically used antibacterial drug and is credited with initiating the era of synthetic chemotherapy wikipedia.orgsciencehistory.orgpressbooks.pub. Its introduction dramatically reduced mortality rates from previously often fatal bacterial infections such as puerperal sepsis and streptococcal infections ebsco.comtaylorandfrancis.com. The success of sulfanilamide demonstrated the potential for chemical compounds to selectively target and inhibit infectious microbes within a living organism, a concept central to chemotherapy wisc.edupressbooks.pub.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;(4-aminophenyl)sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N2O2S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H-,8,9,10);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRKCGWEOIQFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[NH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N2NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63-74-1 (Parent) | |

| Record name | Sulfanilamide sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00143688 | |

| Record name | Sulfanilamide sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10103-15-8 | |

| Record name | Sulfanilamide sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfanilamide sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, 4-amino-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFANILAMIDE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZB6W6B524 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Sulfanilamide

Classical and Contemporary Approaches to Sulfanilamide (B372717) Synthesis

The preparation of sulfanilamide, chemically known as 4-aminobenzenesulfonamide, has evolved from classical multi-step procedures to more advanced techniques aimed at improving efficiency and safety.

Multistep Synthetic Routes to 4-Aminobenzenesulfonamide

The traditional and most common synthesis of sulfanilamide is a multi-step process that typically begins with either aniline (B41778) or acetanilide (B955). The route starting from acetanilide is often preferred to circumvent issues related to the high reactivity of the amino group in aniline.

The key steps in this synthetic sequence are:

Acetylation of Aniline: Aniline is first protected by acetylation with acetic anhydride (B1165640) to form acetanilide. This step is crucial as it deactivates the amino group, preventing it from reacting with the chlorosulfonic acid in the subsequent step and directing the substitution to the para position.

Chlorosulfonation: The protected acetanilide undergoes electrophilic aromatic substitution with chlorosulfonic acid. This reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring, primarily at the para position relative to the acetamido group, yielding p-acetamidobenzenesulfonyl chloride.

Amination: The resulting p-acetamidobenzenesulfonyl chloride is then treated with ammonia (B1221849). The highly reactive sulfonyl chloride group readily undergoes nucleophilic substitution with ammonia to form p-acetamidobenzenesulfonamide.

Hydrolysis: The final step involves the removal of the acetyl protecting group. This is typically achieved by acid-catalyzed hydrolysis, which cleaves the amide bond of p-acetamidobenzenesulfonamide to yield the final product, sulfanilamide (4-aminobenzenesulfonamide).

An alternative route involves the nitration of benzene, followed by reduction to aniline, and then proceeding with the steps outlined above.

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | Aniline | Acetic anhydride | Acetanilide |

| 2 | Acetanilide | Chlorosulfonic acid | p-Acetamidobenzenesulfonyl chloride |

| 3 | p-Acetamidobenzenesulfonyl chloride | Ammonia | p-Acetamidobenzenesulfonamide |

| 4 | p-Acetamidobenzenesulfonamide | Acid (e.g., HCl) | Sulfanilamide |

Reactions of Sulfonyl Chloride with Amines in Sulfonamide Synthesis

The reaction between a sulfonyl chloride and a primary or secondary amine is the fundamental bond-forming step in the synthesis of most sulfonamides. This reaction, known as sulfonylation, involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion.

The general reaction is as follows: R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃⁺Cl⁻

In the synthesis of sulfanilamide from p-acetamidobenzenesulfonyl chloride, ammonia (NH₃) acts as the amine. The reaction is typically carried out in an aqueous medium. The high reactivity of sulfonyl chlorides makes them susceptible to hydrolysis, so reaction conditions must be carefully controlled.

Utilization of Advanced Synthetic Techniques (e.g., Ultrasonic Irradiation)

To enhance reaction rates, improve yields, and promote greener chemical processes, advanced synthetic techniques have been applied to sulfonamide synthesis. One such technique is the use of ultrasonic irradiation. Sonochemistry, the application of ultrasound to chemical reactions, can accelerate reactions by generating localized high temperatures and pressures through a phenomenon called acoustic cavitation.

Studies have shown that ultrasound can be effectively used for various steps in organic synthesis, including N-acylation and the synthesis of sulfamides. For instance, ultrasound-assisted synthesis can lead to shorter reaction times and higher yields under milder conditions, often without the need for a catalyst or solvent. This approach aligns with the principles of green chemistry by reducing energy consumption and waste generation.

Synthesis of Sulfanilamide Sodium and Related Salt Forms

Sulfanilamide is a weakly acidic compound due to the hydrogen atom on the sulfonamide nitrogen. This acidity allows it to form salts with strong bases. The sodium salt of sulfanilamide, this compound, is of particular importance due to its increased solubility in water compared to the parent compound.

A common method for the preparation of this compound involves the hydrolysis of p-acetamidobenzenesulfonamide under alkaline conditions. In this process, p-acetamidobenzenesulfonamide is treated with a sodium hydroxide (B78521) solution. The base not only catalyzes the hydrolysis of the acetamido group but also neutralizes the acidic sulfonamide proton to form the sodium salt directly.

The reaction proceeds as follows: p-CH₃CONHC₆H₄SO₂NH₂ + 2 NaOH → H₂NC₆H₄SO₂NHNa + CH₃COONa + H₂O

Following the hydrolysis and salt formation, the resulting sodium sulfanilamide can be isolated. Alternatively, the salt can be reacted with an acid, such as hydrochloric acid, to precipitate sulfanilamide, which can then be collected.

Other salt forms of sulfonamides can also be prepared to modify their physicochemical properties. For instance, salts with organic amines, such as 1-amino-2,3-propanediol, have been synthesized to create stable, injectable solutions with a physiologically acceptable pH.

Exploration of Novel Sulfanilamide Derivatives and Analogs

The sulfanilamide scaffold has served as a versatile template for the design and synthesis of a vast number of derivatives and analogs with a wide range of biological activities. The primary amino group and the sulfonamide moiety offer convenient handles for chemical modification.

Design and Synthesis of Chemically Modified Sulfonamide Structures

The design of novel sulfonamide derivatives often involves a ligand-based or structure-based approach to target specific enzymes or receptors. Modifications are typically made at the N¹ position (the sulfonamide nitrogen) or the N⁴ position (the amino nitrogen).

Modifications at the N¹ Position: A common strategy involves reacting p-acetamidobenzenesulfonyl chloride with various primary or secondary amines instead of ammonia. This leads to a diverse library of N¹-substituted sulfonamides after deprotection of the amino group. The nature of the substituent at the N¹ position can significantly influence the compound's properties, including its biological activity, solubility, and pharmacokinetic profile.

For example, novel sulfonamide derivatives have been synthesized by coupling the sulfanilamide scaffold with different heterocyclic moieties, such as quinoxalines or pyrazoles, through the sulfonamide linkage. These modifications have been explored to develop agents with antimicrobial, anticancer, or antidiabetic properties.

Modifications at the N⁴ Position: The aromatic amino group (N⁴) can also be modified to create new analogs. For instance, it can be acylated with various carboxylic acids or their derivatives to form amides. It can also be used as a starting point for the synthesis of Schiff bases by condensation with aldehydes or ketones.

A representative synthetic scheme for creating novel derivatives might involve:

Synthesis of a substituted sulfonyl chloride.

Reaction of the sulfonyl chloride with a desired amine to form a protected sulfonamide.

Deprotection to reveal the free amino group.

Further derivatization of the amino group.

Prodrug Strategies for Sulfonamide Derivatization

Prodrug design for sulfonamides, including sulfanilamide, involves the chemical modification of the parent drug to form a temporarily inactive derivative. This strategy is employed to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility or non-specific targeting. The derivatization is designed to be reversible, allowing for the release of the active sulfonamide in vivo through specific chemical or enzymatic processes.

Conjugation Chemistry for Prodrug Formation

The formation of sulfonamide prodrugs is achieved through various conjugation chemistries that link a promoiety to the sulfanilamide molecule. The choice of linker and promoiety is critical as it dictates the stability, solubility, and activation mechanism of the prodrug.

Azo Linkage: A historically significant method for creating sulfonamide prodrugs involves the formation of an azo (-N=N-) bond. This is exemplified by Prontosil, the first commercially available antibacterial, which is an azo-linked prodrug of sulfanilamide. nih.govuobabylon.edu.iq The synthesis typically involves diazotization of the aromatic amino group of a sulfonamide, followed by coupling with an appropriate molecule, such as carvacrol, to form the azo compound. This strategy has been specifically explored for colon-targeted drug delivery, as the azo bond remains intact in the upper gastrointestinal tract.

N-Acylation: The sulfonamide group can be derivatized through N-acylation, where an acyl group is attached to the sulfonamide nitrogen. This approach has been used to append solubilizing groups (e.g., containing amino, carboxyl, or hydroxyl functionalities) to a parent drug. nih.gov Amide-based prodrugs can also be synthesized by condensing the sulfonamide moiety with entities like β-aroyl propionic acids. mdpi.com

Self-Immolative Linkers: Advanced prodrug strategies utilize self-immolative linkers, which are designed to cleave from the drug molecule after an initial triggering event. A common design features a para-aminobenzyl spacer bonded to the sulfonamide nitrogen. nih.govacs.orgacs.org This spacer can be part of a modular design that includes a trigger sensitive to a specific biological condition and a tether for bioconjugation, often attached via "click" chemistry. nih.gov This sophisticated approach allows for controlled drug release kinetics. nih.govacs.org

Schiff Base Formation: The reaction of the amino group of sulfanilamide derivatives with aldehydes, such as substituted o-salicylaldehydes, results in the formation of Schiff bases (imines). researchgate.net These compounds represent another class of prodrugs where the imine linkage can be hydrolyzed in vivo to release the parent amine drug.

Table 1: Conjugation Strategies for Sulfonamide Prodrugs

Mechanistic Aspects of Prodrug Cleavage and Activation

The efficacy of a prodrug strategy hinges on the predictable and efficient cleavage of the promoiety to release the active sulfanilamide at the desired site of action. This bioactivation is typically triggered by specific enzymes or physiological conditions.

Reductive Cleavage: Azo-linked prodrugs are primarily activated in the colon. The anaerobic environment of the large intestine harbors bacteria that produce azoreductase enzymes. uobabylon.edu.iq These enzymes catalyze the reductive cleavage of the azo bond, breaking the prodrug into two amine-containing molecules, one of which is the active sulfanilamide. nih.govuobabylon.edu.iq

Hydrolytic Cleavage: Prodrugs formed via ester or amide linkages, such as N-acyl sulfonamides, are often cleaved by hydrolysis. uobabylon.edu.iqnih.gov This reaction is frequently catalyzed by metabolic enzymes like esterases and amidases found in plasma, tissues, and the gastrointestinal tract, which regenerate the active sulfonamide. uobabylon.edu.iqnih.gov

Multi-Stage Elimination: Prodrugs designed with self-immolative linkers undergo a cascade of reactions to release the active drug. nih.govacs.org For instance, a system can be designed where an initial trigger, such as a β-elimination reaction, exposes a self-immolative spacer like a p-aminobenzyl group. nih.govacs.org This is followed by a spontaneous 1,6-elimination of the revealed aniline, which liberates the active sulfonamide drug. nih.govacs.org This two-stage mechanism allows for complex and tunable drug release profiles. nih.govacs.orgacs.org

Glutathione (B108866) S-Transferase (GST) Catalyzed Cleavage: Certain sulfonamides can be designed as prodrugs that are activated by Glutathione S-transferase (GST), an enzyme often overexpressed in tumor cells. nih.gov The activation mechanism involves a nucleophilic attack by the thiolate of GST-bound glutathione (GSH) on an electrophilic center adjacent to the sulfonyl group. nih.gov This attack leads to the cleavage of the sulfonamide bond, releasing the active amine and sulfur dioxide. nih.gov The rate of this cleavage is highly dependent on the electrophilicity of the group attached to the sulfonyl moiety. nih.gov

Table 2: Cleavage and Activation Mechanisms of Sulfonamide Prodrugs

Molecular and Biochemical Mechanisms of Action

Competitive Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

The primary mechanism of action of sulfanilamide (B372717) sodium is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). wikipedia.orgwikipedia.orgmsdmanuals.comencyclopedia.pubdrugbank.comwikipedia.orgtaylorandfrancis.comnih.govresearchgate.netijpsjournal.compharmacompass.comsigmaaldrich.compatsnap.comnih.govnih.govbiorxiv.org DHPS is a crucial enzyme in the early stages of bacterial folic acid synthesis. wikipedia.orgresearchgate.netnih.govbiorxiv.org

Structural Analogy with para-Aminobenzoic Acid (PABA)

Sulfanilamide is a structural analogue of para-aminobenzoic acid (PABA). wikipedia.orgencyclopedia.pubwikipedia.orgtaylorandfrancis.comijpsjournal.compharmacompass.combiorxiv.orgslideshare.netmlsu.ac.inresearchgate.netnih.gov PABA is a naturally occurring substrate required by bacteria for the synthesis of folic acid. drugbank.comwikipedia.orgnih.govpharmacompass.compatsnap.combiorxiv.orgmlsu.ac.inpatsnap.com The structural similarity between sulfanilamide and PABA allows sulfanilamide to compete with PABA for binding to the active site of the DHPS enzyme. wikipedia.orgwikipedia.orgtaylorandfrancis.comijpsjournal.compharmacompass.compatsnap.comslideshare.netresearchgate.netnih.govpatsnap.com Both molecules are roughly flat and have a similar distribution of charge and nearly identical lengths, which facilitates this competitive binding. mlsu.ac.in

Enzymatic Interaction and Active Site Binding

Sulfanilamide competes with PABA for the catalytic site of the enzyme dihydropteroate synthetase. slideshare.net When sulfanilamide binds to DHPS, it prevents the enzyme from utilizing PABA. patsnap.compatsnap.com This competitive binding at the active site inhibits the normal enzymatic reaction catalyzed by DHPS. wikipedia.orgsigmaaldrich.compatsnap.comuni.lu The DHPS enzyme normally catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) with PABA to form 7,8-dihydropteroate, a precursor of folic acid. nih.govbiorxiv.orgslideshare.net By binding to the PABA binding pocket, sulfanilamide blocks the formation of this essential intermediate. nih.gov

Disruption of Bacterial Folic Acid Biosynthesis Pathway

The inhibition of DHPS by sulfanilamide sodium disrupts the entire bacterial folic acid biosynthesis pathway. msdmanuals.comtaylorandfrancis.compharmacompass.comsigmaaldrich.comslideshare.netuni.lufishersci.at

Impact on Dihydrofolate and Tetrahydrofolate Formation

The blocked condensation of DHPP and PABA by sulfanilamide prevents the formation of dihydropteroic acid. taylorandfrancis.comslideshare.net This, in turn, impedes the subsequent formation of dihydrofolate and tetrahydrofolate. sigmaaldrich.compatsnap.comnih.govslideshare.netresearchgate.net Tetrahydrofolate is a crucial coenzyme required for various metabolic processes in bacteria. patsnap.com

Consequences for Nucleic Acid (DNA, RNA) Synthesis and Cell Division in Microorganisms

Tetrahydrofolate is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. wikipedia.orgmsdmanuals.comwikipedia.orgijpsjournal.compatsnap.comnih.govmlsu.ac.inpatsnap.com By inhibiting the production of tetrahydrofolate, this compound effectively halts the synthesis of bacterial DNA and RNA. patsnap.compatsnap.com This disruption of nucleic acid synthesis prevents bacterial growth and replication, ultimately inhibiting cell division. taylorandfrancis.compharmacompass.comsigmaaldrich.compatsnap.comnih.govresearchgate.netuni.lufishersci.at

Mechanisms of Bacterial Resistance to Sulfonamides

Alterations in Dihydropteroate (B1496061) Synthase (DHPS)

Alterations in the dihydropteroate synthase (DHPS) enzyme are a primary mechanism of sulfonamide resistance. These alterations can reduce the affinity of the enzyme for sulfonamides while maintaining its ability to bind to its natural substrate, PABA rupahealth.comfrontiersin.org.

Mutations in the chromosomal gene encoding DHPS, known as folP, can lead to amino acid substitutions in the enzyme. These mutations can alter the active site of DHPS, reducing its binding affinity for sulfonamides rupahealth.comfrontiersin.orgasm.orgnih.gov. Resistance-conferring amino acid substitutions have been identified in specific regions of DHPS, such as loops 1 and 2, which line the PABA/sulfonamide binding site biorxiv.orgbiorxiv.org. These mutations can increase the Michaelis constant (KM) for sulfonamides, effectively conferring resistance rupahealth.combiorxiv.org. For example, studies on Staphylococcus aureus have identified mutations like F17L, S18L, and T51M in DHPS that directly contribute to sulfonamide resistance by selectively disfavoring the binding of sulfonamides compared to PABA frontiersin.org.

While primary resistance mutations in folP can reduce sulfonamide binding, they may sometimes come at a cost to the enzyme's catalytic efficiency or stability researchgate.netfrontiersin.org. Compensatory mutations can arise elsewhere in the folP gene or in other genes to mitigate these fitness costs, allowing the resistant bacteria to maintain normal or near-normal growth rates. These compensatory mutations can further refine the enzyme's substrate discrimination, sometimes increasing sulfonamide resistance while restoring the enzyme's performance with PABA researchgate.netfrontiersin.org. For instance, in S. aureus, secondary mutations like E208K and KE257_dup have been observed to restore trimethoprim (B1683648) susceptibility (trimethoprim targets a downstream enzyme in the folate pathway) closer to wild-type levels while further increasing sulfonamide resistance in the presence of primary mutations frontiersin.org.

Modulation of Folic Acid Precursor Synthesis

Another mechanism of sulfonamide resistance involves modulating the synthesis of folic acid precursors, particularly PABA.

Bacteria can develop resistance by increasing the intracellular concentration of PABA. Since sulfonamides are competitive inhibitors of DHPS, a higher concentration of the natural substrate (PABA) can outcompete the sulfonamide for binding to the enzyme's active site, thereby overcoming the inhibitory effect patsnap.comijpediatrics.comnih.govrupress.org. This increased production of PABA can be sufficient to account for sulfonamide resistance in some bacterial strains nih.gov. Studies dating back to the 1940s observed that sulfonamide-resistant strains of Staphylococcus aureus produced greater amounts of PABA than susceptible strains nih.govrupress.org.

Alternative Metabolic Pathways for Folate Synthesis

While less common than other mechanisms, some bacteria may exhibit low-level resistance through alternative metabolic pathways for folate synthesis or by acquiring the ability to salvage folate from their environment. patsnap.comijpediatrics.comdiva-portal.org. Organisms that can absorb folic acid from their surroundings, such as Enterococci, are often inherently resistant to sulfonamides ijpediatrics.com. This allows them to bypass the inhibited de novo synthesis pathway.

Genetic Basis of Resistance and Horizontal Gene Transfer

Sulfonamide resistance has a strong genetic basis and is frequently disseminated through horizontal gene transfer (HGT). Resistance genes, particularly the sul genes (sul1, sul2, sul3, and sul4), encode for alternative DHPS enzymes that are intrinsically less sensitive to sulfonamides compared to the native bacterial enzyme rupahealth.combiorxiv.orgbiorxiv.orgcapes.gov.brfrontiersin.org. These sul genes are often located on mobile genetic elements such as plasmids and integrons, facilitating their transfer between different bacterial species rupahealth.comresearchgate.netfrontiersin.orgmdpi.com. The acquisition of sul genes is a significant factor in the widespread prevalence of sulfonamide resistance in pathogenic bacteria rupahealth.comresearchgate.netbiorxiv.orgbiorxiv.org. The Sul enzymes encoded by these genes have structural modifications, particularly in the PABA-interaction region, which allows them to discriminate against sulfonamides while retaining PABA binding rupahealth.comcapes.gov.br. This genetic mobility and the effectiveness of the sul genes contribute significantly to the challenge of sulfonamide resistance in clinical and environmental settings rupahealth.comfrontiersin.org.

Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Sulfanilamide (B372717) sodium | 23674615 |

| Sulfanilamide | 5333 |

| para-Aminobenzoic Acid | 978 |

| Sulfadoxine | 5311 |

| Sulfathiazole | 5340 |

| Trimethoprim | 5578 |

| Sulfamethoxazole (B1682508) | 5329 |

| Dihydropteroate | 643546 |

| Dihydrofolate | 135398613 |

| Tetrahydrofolate | 135398612 |

Interactive Data Table: Mechanisms of Sulfonamide Resistance

| Mechanism | Description | Genetic Basis | Key Enzymes/Molecules Involved | Impact on Sulfonamide Efficacy |

| Alterations in Dihydropteroate Synthase (DHPS) | Modifications to the DHPS enzyme reduce its affinity for sulfonamides. | Mutations in the chromosomal folP gene. rupahealth.comasm.org | Dihydropteroate Synthase (DHPS) | Reduced binding of sulfonamides. rupahealth.comfrontiersin.org |

| DHPS Gene (folP) Mutations and Enzyme Insensitivity | Specific amino acid changes in DHPS, often near the active site, decrease sulfonamide binding. biorxiv.orgbiorxiv.org | Point mutations and insertions in folP. rupahealth.comasm.orgnih.gov | DHPS | Decreased enzyme inhibition by sulfonamides. rupahealth.combiorxiv.org |

| Compensatory Mutations Affecting Enzyme Performance | Additional mutations that improve the fitness or catalytic efficiency of the altered DHPS enzyme. researchgate.netfrontiersin.org | Mutations in folP or other genes. researchgate.netfrontiersin.org | DHPS | Maintain/improve bacterial growth despite resistance. researchgate.netfrontiersin.org |

| Modulation of Folic Acid Precursor Synthesis | Changes in the production levels of molecules involved in the folate synthesis pathway. patsnap.comdiva-portal.org | (Indirectly genetic regulation) | Enzymes in PABA synthesis pathway. | Overcome competitive inhibition by sulfonamides. patsnap.comijpediatrics.comnih.gov |

| Increased Production of para-Aminobenzoic Acid (PABA) | Elevated intracellular concentrations of PABA outcompete sulfonamides for DHPS binding. patsnap.comijpediatrics.comnih.govrupress.org | (Likely involves regulatory genes) | Enzymes in PABA synthesis pathway. nih.gov | Reduced effectiveness of sulfonamides. patsnap.comijpediatrics.comnih.gov |

| Alternative Metabolic Pathways for Folate Synthesis | Utilization of alternative routes or uptake mechanisms to obtain folate or its precursors. patsnap.comijpediatrics.comdiva-portal.org | Presence of genes for alternative pathways/transporters. ijpediatrics.com | Various enzymes and transporters. | Bypasses the blocked DHPS step. ijpediatrics.com |

| Genetic Basis of Resistance and Horizontal Gene Transfer | Acquisition of foreign genes encoding sulfonamide-insensitive DHPS variants. rupahealth.combiorxiv.orgbiorxiv.orgcapes.gov.brfrontiersin.org | Acquisition of sul genes via plasmids, integrons, etc. rupahealth.comresearchgate.netfrontiersin.orgmdpi.com | Sul1, Sul2, Sul3, Sul4 enzymes. rupahealth.combiorxiv.orgcapes.gov.brfrontiersin.org | Production of sulfonamide-insensitive target enzyme. rupahealth.combiorxiv.orgcapes.gov.br |

Role of sul1 and sul2 Genes in Plasmid-Borne Resistance

Bacterial resistance to sulfonamides primarily arises through the acquisition of sulfonamide resistance genes (sul genes) or mutations in the chromosomal folP gene, which encodes the native dihydropteroate synthase (DHPS) rupahealth.combiorxiv.org. The sul genes encode alternative DHPS enzymes that have a reduced affinity for sulfonamides compared to the native bacterial enzyme, allowing folic acid synthesis to continue in the presence of the drug rupahealth.combiorxiv.orgspringernature.com. Three main sul genes, sul1, sul2, and sul3, have been identified as key determinants of sulfonamide resistance rupahealth.comfrontiersin.org. These genes are frequently located on mobile genetic elements, particularly plasmids, which facilitates their dissemination among bacterial populations through horizontal gene transfer mechanisms like conjugation frontiersin.orgplos.orgjidc.orgasm.org.

The sul1 gene is often found as part of class 1 integrons, genetic structures capable of capturing and expressing gene cassettes, including those conferring resistance to various antimicrobial agents brieflands.comnih.govasm.org. This association with integrons contributes significantly to the co-selection and spread of sulfonamide resistance alongside resistance to other antibiotics nih.govasm.org. Studies have shown a high prevalence of sul1 in sulfonamide-resistant isolates, frequently linked to class 1 integrons brieflands.comnih.gov. For instance, research on Salmonella enterica isolates in Portugal found that 98% of sul1-positive isolates harbored class 1 integrons nih.gov.

The sul2 gene is commonly located on small non-conjugative plasmids or larger transmissible multiresistance plasmids asm.orgscielo.br. While not typically associated with class 1 integrons like sul1, sul2 is widely distributed and contributes significantly to sulfonamide resistance in various bacterial species, including Escherichia coli and Salmonella plos.orgjidc.orgbrieflands.comasm.org. Some studies suggest that sul2 may be the most prevalent sulfonamide resistance gene in certain bacterial populations brieflands.comhumangeneticsgenomics.irresearchgate.net. The carriage of sul2 on plasmids facilitates its transfer between bacteria, contributing to the increasing levels of sulfonamide resistance observed globally jidc.orgnih.gov.

Research has demonstrated the co-occurrence of sul1 and sul2 genes on plasmids, further contributing to multidrug resistance phenotypes plos.orgnih.govjptcp.com. The presence of both genes on the same mobile element enhances the likelihood of resistance to sulfonamides being transferred along with resistance to other antibiotics nih.gov. Studies investigating the prevalence of sul genes in different bacterial isolates and environments have provided valuable data on their distribution. For example, a study on E. coli isolates from Iranian hospitals found sul1 in 81% and sul2 in 67% of cotrimoxazole-resistant isolates brieflands.com. Another study on Proteus mirabilis isolates reported sul1 in 51.7% and sul2 in 56.7% of strains humangeneticsgenomics.ir. The prevalence and combinations of sul genes can vary depending on the bacterial species, geographical location, and source of isolation (e.g., clinical, animal, environmental) plos.orgbrieflands.comresearchgate.net.

The expression of sul1 and sul2 genes leads to the production of alternative DHPS enzymes that are less susceptible to inhibition by sulfonamides biorxiv.orgspringernature.com. Structural and biochemical analyses have revealed that these Sul enzymes possess a remodeled active site compared to the native bacterial DHPS, including the presence of an additional phenylalanine residue that hinders sulfonamide binding biorxiv.orgspringernature.com. This molecular difference is key to their ability to confer resistance biorxiv.orgspringernature.com.

The presence of sul genes on plasmids is a major factor in the widespread dissemination of sulfonamide resistance frontiersin.orgjidc.orgasm.org. These mobile genetic elements can be readily transferred between different bacterial strains and species, allowing resistance to spread rapidly within bacterial populations in various environments, including clinical settings, agriculture, and natural ecosystems frontiersin.orgplos.org.

Data on the prevalence of sul1 and sul2 genes in different bacterial isolates highlights their significant role in sulfonamide resistance. The following table summarizes some findings from the search results:

| Bacterial Species | Source/Location | sul1 Prevalence (%) | sul2 Prevalence (%) | Notes | Source |

| Escherichia coli | Iranian Hospitals | 81 | 67 | In cotrimoxazole-resistant isolates | brieflands.com |

| Escherichia coli | Environmental (100 isolates) | 50 | 60 | brieflands.com | |

| Escherichia coli | Urinary Isolates (Brazil) | Not evaluated | 66.7 | In outpatient samples | jidc.org |

| Escherichia coli | UTIs patients (Peshawar) | 22.58 | 6.25 | In isolates with resistance genes | jptcp.com |

| Proteus mirabilis | Urinary Tract Infections (Iran) | 51.7 | 56.7 | In strains with antibiotic resistance genes | humangeneticsgenomics.ir |

| Salmonella enterica | Portugal (200 resistant isolates) | 76 | 37 | nih.gov | |

| Bacteria from wastewater | North Vietnam (SR isolates) | 57 | 51 | In swine farm wastewater ponds (HNPs) | researchgate.net |

| Bacteria from soil | UK (531 isolates from manured soil) | 23 | 18 | Only sul1/sul2/sul3 only | nih.gov |

The high prevalence of sul1 and sul2 genes, their location on mobile genetic elements like plasmids, and their association with other resistance determinants underscore their critical role in the spread of sulfonamide resistance in bacterial populations frontiersin.orgplos.orgbrieflands.comnih.govasm.org. Understanding the mechanisms of their dissemination is crucial for developing strategies to combat antibiotic resistance.

Structure Activity Relationship Sar and Computational Investigations

Elucidation of Structural Determinants for Biological Activity

The sulfanilamide (B372717) skeleton, 4-aminobenzenesulfonamide, represents the minimum structural requirement for antibacterial activity in this class of compounds. mlsu.ac.inpharmacy180.comslideshare.net Key functional groups and their positions on the benzene (B151609) ring are essential for activity. mlsu.ac.inpharmacy180.com

Significance of the Aniline (B41778) Amino Group and Substituents

The free amino group at the para position (N4) of the benzene ring is critical for the antibacterial activity of sulfonamides. slideshare.netmlsu.ac.inekb.egpharmacy180.comslideshare.net This group is essential because it mimics the para-amino group of PABA, allowing the sulfonamide to compete for binding to the DHPS enzyme. mlsu.ac.inekb.egresearchgate.net Any modification of this N4 amino group, other than those that can be converted in vivo back to a free amino group (i.e., prodrugs), typically results in a loss of activity. mlsu.ac.inekb.egpharmacy180.com Substitutions on the benzene ring itself, particularly at the ortho or meta positions relative to the sulfonamide group, generally decrease or abolish antibacterial activity. mlsu.ac.inekb.egpharmacy180.comslideshare.net

Influence of Aromatic and Heterocyclic Rings

Substitution at the N1 position (the nitrogen atom of the sulfonamide group, -SO₂NH₂) has a variable effect on antibacterial activity. ekb.egpharmacy180.com However, the introduction of heterocyclic aromatic nuclei at the N1 position often yields compounds with significantly enhanced activity. mlsu.ac.inekb.egpharmacy180.com These heterocyclic substituents can influence the molecule's lipophilicity, which impacts protein binding and pharmacokinetics. ekb.egpharmacy180.com Sulfonamides with heterocyclic rings at N1 are often considerably more potent and may exhibit lower toxicity compared to analogues with a single benzene ring at this position. mlsu.ac.inpharmacy180.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors. researchgate.net These models can then be used to predict the activity of new, untested compounds. researchgate.net

Predictive Modeling of Sulfonamide Analog Activity

QSAR studies on sulfonamide derivatives have explored the relationship between various molecular descriptors and their biological activities, including antibacterial and enzyme inhibitory effects. researchgate.netscispace.comarkat-usa.orgnih.govresearchgate.netrsc.org These studies often utilize techniques such as multiple linear regression and partial least squares analysis to develop predictive models. scispace.comarkat-usa.orgresearchgate.net Descriptors related to lipophilicity (e.g., SlogP), electronic properties (e.g., energy of the highest occupied molecular orbital - HOMO), steric parameters, and topological indices have been found to be significant in predicting sulfonamide activity. researchgate.netscispace.comarkat-usa.org For example, some QSAR models suggest that electron-withdrawing substituents in the aromatic ring can increase the binding affinity of sulfonamide derivatives towards certain enzymes, while bulky substituents may be detrimental to activity. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to visualize and analyze the interactions between a ligand (such as a sulfonamide) and a target protein (such as an enzyme). researchgate.net These methods provide insights into the binding mode, affinity, and the specific amino acid residues involved in the interaction. researchgate.netresearchgate.netarabjchem.orgrjptonline.orgrsc.orgacs.orgnih.govpensoft.netnih.gov

Ligand-Enzyme Binding Interactions (e.g., DHPS, Carbonic Anhydrase)

Molecular docking studies have been extensively used to investigate the binding of sulfonamides to their primary target, dihydropteroate (B1496061) synthetase (DHPS). researchgate.netarabjchem.orgnih.govpensoft.net These simulations reveal how sulfonamides, acting as PABA analogues, bind to the active site of DHPS, competitively inhibiting the synthesis of dihydrofolate. researchgate.netarabjchem.orgpensoft.net Docking models have shown that key amino acid residues in the DHPS active site interact with the sulfonamide molecule, including residues close to the nitrogen and oxygen atoms of the sulfonamide group. researchgate.net Studies have shown that potent sulfonamide compounds can exhibit similar binding interactions to sulfanilamide in the DHPS active site, sometimes with lower binding energy. arabjchem.org

Beyond their antibacterial activity via DHPS inhibition, some sulfonamides are also known to inhibit carbonic anhydrase (CA) enzymes. ekb.egresearchgate.netrjptonline.orgrsc.orgacs.orgpensoft.netnih.govwikipedia.org Molecular docking simulations have been employed to study the binding of sulfonamide derivatives to various CA isoforms, including tumor-associated CA IX and XII. researchgate.netrjptonline.orgrsc.orgacs.orgnih.gov These studies often show that the sulfonamide group binds deeply within the CA active site, typically coordinating with the catalytic zinc ion through the deprotonated nitrogen atom. researchgate.netacs.orgpensoft.net Additional interactions, such as hydrogen bonds with residues like Thr199 and Asn108, and interactions with the sulfonyl oxygen atoms, contribute to the binding affinity. researchgate.netpensoft.net Molecular modeling helps to rationalize experimental inhibition data and guide the design of sulfonamide derivatives with improved affinity or selectivity for specific CA isoforms. rsc.orgrsc.orgnih.gov

Conformational Analysis and Energetic Considerations

Conformational analysis of sulfanilamide, the active component of sulfanilamide sodium, is crucial for understanding its structural flexibility and preferred spatial arrangements. Studies employing quantum chemical methods, such as Density Functional Theory (DFT), predict the existence of multiple conformers for sulfanilamide, influenced by the orientation of the para-amino and sulfonamide NH₂ groups. nih.gov

Specifically, the sulfonamide moiety, consisting of the amide NH₂ and SO₂ groups, can adopt either eclipsed or staggered arrangements. nih.gov Gas-phase calculations for sulfanilamide have suggested the eclipsed conformer to be the most stable. nih.gov However, the presence of intramolecular hydrogen bonds between these groups, previously hypothesized to stabilize the eclipsed form, was not supported by Natural Bond Orbital (NBO) analysis in some gas-phase studies. nih.gov

The surrounding environment significantly influences conformational preferences. When solvent effects are considered, for instance, using methods like the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM), the staggered conformer is often preferred for sulfanilamide. nih.gov Explicit inclusion of solvent molecules in computational models has also been shown to alter the favored conformation, sometimes leading to changes in the eclipsed form. nih.govrsc.org

Research on sulfanilamide in the gas phase using techniques like laser ablation combined with Fourier transform microwave spectroscopy has characterized a single conformer stabilized by an intramolecular N–H⋯O=S interaction in an equatorial disposition. rsc.org Furthermore, studies emulating microsolvation by including a single water molecule demonstrated that hydration can induce a conformational switch, favoring a staggered disposition where the water molecule forms multiple hydrogen bonds with sulfanilamide. rsc.org

The rotational barrier around the S-N bond in sulfonamides, including sulfanilamide, has been investigated using DFT calculations. These studies indicate that while the barriers are relatively small, suggesting almost free rotation around this bond, the energy landscape is influenced by the substituents and the electronic environment. core.ac.ukchemrxiv.org For sulfanilamide, the calculated energy barrier for the rotation of the aromatic ring relative to the sulfonamido group was found to be approximately 8.5 kJ/mol at the B3LYP/6-31CG(d) level of theory. core.ac.uk

Conformational analysis of sulfonamide derivatives has also revealed that the biological activity can be dependent on the molecular conformation. researchgate.net Understanding these structural preferences and the energetic considerations associated with different conformers is vital for structure-based design and understanding interactions with biological targets. researchgate.net

Density Functional Theory (DFT) Applications in Sulfonamide Research

Density Functional Theory (DFT) is a widely used computational method in sulfonamide research to investigate their electronic structure, reactivity, and various molecular properties. nih.govresearchgate.netmdpi.commdpi.comresearchgate.netbohrium.comresearchgate.netacs.orgnih.gov DFT calculations provide insights into the optimized molecular geometries, electronic transitions, and the distribution of electron density within these compounds. nih.govresearchgate.netacs.org

DFT is frequently employed for theoretical simulations of the electronic structure of organic compounds like sulfonamides. nih.gov Frontier Molecular Orbital (FMO) analysis, derived from DFT calculations, is a valuable tool for understanding molecular reactivity and electronic transitions. nih.govmdpi.comresearchgate.netnih.gov The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly informative. nih.govmdpi.comresearchgate.net The energy gap between the HOMO and LUMO is indicative of the molecule's chemical stability and reactivity; a larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity. nih.govmdpi.com

Studies on sulfanilamide and its derivatives using DFT have calculated HOMO and LUMO energies to assess their electronic properties. nih.govmdpi.comresearchgate.net For instance, the distribution of HOMO densities in sulfanilamide analogs has been observed to be mainly located on the aromatic ring and the sulfonamide nitrogen atoms. mdpi.com LUMO densities can vary depending on the specific sulfonamide derivative and substituents. mdpi.com

DFT calculations are also applied to determine molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and identify potential reactive sites within the molecule. mdpi.comresearchgate.netnih.gov This information is useful for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in crystal packing and interactions with biological environments. mdpi.comresearchgate.net

Furthermore, DFT studies have been used to investigate the acidity of the sulfonamido group in sulfonamides, analyzing the effects of substituents on the acidity. core.ac.uk Linear correlations have been found between sulfonamide acidity and parameters like Hammett constants or the charge of the SO₂ group for substituents at the para-aryl position. core.ac.uk

In the context of materials science and other applications, DFT has been utilized to study the anticorrosion properties of ethoxylate sulfanilamide compounds, examining their molecular geometries and electronic structures to understand their adsorption behavior on metal surfaces. acs.org The chemical descriptors derived from these DFT studies can indicate the effectiveness of adsorption. acs.org

Sulfanilamide As a Chemical Scaffold in Contemporary Drug Discovery Research

Design of Novel Antimicrobial Agents

While the emergence of resistance has limited the direct use of sulfanilamide (B372717) as a standalone antibacterial agent, the sulfanilamide scaffold remains relevant in the design of new antimicrobial compounds. Contemporary research focuses on synthesizing novel sulfonamide derivatives, often through molecular hybridization strategies, to combat resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.comtandfonline.commdpi.com These new derivatives may act through mechanisms beyond the classical inhibition of dihydropteroate (B1496061) synthase (DHPS), the traditional target of sulfanilamides in folate synthesis. tandfonline.commdpi.com For instance, Schiff bases derived from sulfanilamide have shown promising antibacterial and antibiofilm activities against Gram-positive bacteria like S. aureus and E. faecalis, with some derivatives exhibiting lower minimum inhibitory concentrations (MIC) and biofilm inhibitory concentrations (IC) compared to sulfanilamide. mdpi.com The incorporation of different functional groups, such as halogens, has been shown to play a crucial role in the enhanced antimicrobial effects of these derivatives. mdpi.com

Development of Non-Antimicrobial Sulfonamide Derivatives

Beyond their historical antimicrobial use, sulfanilamide derivatives are being extensively explored for a variety of non-antimicrobial therapeutic applications. This highlights the versatility of the sulfanilamide scaffold in generating compounds with diverse pharmacological profiles. researchgate.netekb.egresearchgate.netscielo.org.conih.govresearchgate.netnih.gov

Carbonic Anhydrase Inhibitors (CAIs) Derived from Sulfanilamide

Sulfonamides, including those derived from sulfanilamide, are a well-established class of carbonic anhydrase inhibitors (CAIs). mdpi.comtandfonline.comresearchgate.netekb.egresearchgate.netrsc.orgnih.govmdpi.com Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological and pathological processes, making them attractive targets for drug development in conditions such as glaucoma, epilepsy, obesity, neuropathic pain, and cancer. mdpi.comrsc.orgmdpi.com

Novel sulfanilamide derivatives incorporating heterocyclic carboxamide moieties have been evaluated as inhibitors against various human CA isoforms, including hCA I, II, IX, and XII. mdpi.com Some of these compounds have demonstrated selective inhibition towards specific isoforms, such as hCA II and hCA XII. mdpi.com Research has reported inhibition constants (Ki) in the nanomolar range for several derivatives against different hCA isoforms. For example, some novel compounds showed Ki values against hCA I ranging from 56.5 to 918.5 nM, with one compound exhibiting a Ki of 56.5 nM. mdpi.com Against hCA XII, Ki values were reported in the range of 4.6–37.2 nM. mdpi.com Another study on five-membered heterocyclic sulfonamides, including thiadiazole derivatives, demonstrated significant inhibitory activity against hCA I, II, and IX in the nanomolar range. mdpi.com Specifically, Ki values for CA I ranged from 3–12 nM, for CA II from 0.20–5.96 nM, and for CA IX from 3–45 nM. mdpi.com Molecular docking studies are frequently employed to understand the binding interactions of these sulfanilamide-derived CAIs within the active site of the enzyme, often highlighting interactions with the catalytic zinc ion and surrounding amino acid residues. mdpi.comnih.govnih.gov

Interactive Table: Carbonic Anhydrase Inhibition Data for Selected Sulfanilamide Derivatives

| Compound Class | Target Isoforms | Ki Range (nM) | Key Findings | Source |

| Sulfanilamide derivatives with heterocyclic carboxamides | hCA I, II, IX, XII | 4.6 - 918.5 | Selectivity observed for hCA II and hCA XII. | mdpi.com |

| Five-membered heterocyclic sulfonamides | hCA I, II, IX | 0.20 - 45 | Nanomolar inhibition observed across tested isoforms. | mdpi.com |

Antineoplastic Agents and Antiproliferative Compounds

The sulfanilamide scaffold has also proven valuable in the development of potential antineoplastic and antiproliferative agents. researchgate.netresearchgate.netnih.govresearchgate.netnih.govnih.govscilit.comnih.govmdpi.comtandfonline.comekb.eg Sulfonamide derivatives can exert antitumor activity through various mechanisms, including carbonic anhydrase inhibition, disruption of microtubule assembly, cell cycle arrest, and inhibition of angiogenesis. nih.gov

Recent research has focused on synthesizing novel sulfanilamide derivatives, such as sulfanilamide-1,2,3-triazole hybrids, which have shown moderate to potent antiproliferative activity against various cancer cell lines, including gastric (MGC-803), breast (MCF-7), and prostate (PC-3) cancer cells. nih.govnih.govmdpi.com One such hybrid demonstrated significant inhibitory effects against PC-3 cells with an IC50 value of 4.08 μM and inhibited tubulin polymerization in vitro with an IC50 of 2.41 μM. nih.govnih.gov Thiazole-based sulfanilamide derivatives have also been synthesized and evaluated for their cytotoxic activity against cancer cells like MCF-7, with one compound showing an IC50 of 18.53 µg/ml, comparable to cisplatin. nih.gov These studies often involve in silico evaluations, such as molecular docking, to predict binding affinities and understand the potential mechanisms of action. nih.govscilit.com Structure-activity relationship (SAR) studies are crucial in identifying the structural features that contribute to enhanced antiproliferative potency. nih.govmdpi.com

Interactive Table: Antiproliferative Activity of Selected Sulfanilamide Derivatives

| Compound Class | Cancer Cell Lines Tested | Representative IC50 Values (µM or µg/mL) | Key Findings | Source |

| Sulfanilamide-1,2,3-triazole hybrids | MGC-803, MCF-7, PC-3 | 4.08 µM (against PC-3) | Moderate to potent activity; tubulin polymerization inhibition observed. | nih.govnih.govmdpi.com |

| Thiazole-based sulfanilamide derivatives | MCF-7 | 18.53 µg/ml (against MCF-7) | Cytotoxic activity comparable to cisplatin. | nih.gov |

Note: This table presents representative data and is not exhaustive. IC50 values can vary depending on the specific compound and cell line.

Exploration for Other Therapeutic Applications (e.g., Anti-inflammatory, Antidiabetic, Diuretic - from a medicinal chemistry perspective)

The sulfanilamide scaffold's adaptability has led to its exploration in developing agents for various other therapeutic areas, viewed from a medicinal chemistry perspective focused on structural modification and biological activity. researchgate.netekb.egresearchgate.netscielo.org.cotandfonline.comnih.govnih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net

Anti-inflammatory Agents: Sulfonamide derivatives have shown potential as anti-inflammatory agents, with some compounds acting as inhibitors of enzymes involved in inflammatory pathways, such as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). frontiersin.orgnih.gov Novel sulfonamide derivatives featuring heteroaryl sulfonamide substructures have been identified as potent mPGES-1 inhibitors with good selectivity profiles. nih.gov Hybrid compounds combining the sulfanilamide scaffold with other pharmacologically active moieties, such as dihydropyrimidines, are being investigated for enhanced anti-inflammatory activity through dual enzyme inhibition. frontiersin.org

Antidiabetic Agents: The historical link between some antimicrobial sulfonamides and hypoglycemic effects paved the way for the development of sulfonylurea antidiabetic drugs. scielo.org.co Contemporary research involves designing sulfanilamide-incorporated scaffolds, such as thiazolidin-4-ones and acyl pyrazoles, as potential antidiabetic agents. scielo.org.cofrontiersin.org These compounds are evaluated for their ability to inhibit enzymes like α-glucosidase and α-amylase, or to promote glucose uptake. frontiersin.orgrsc.org Some novel sulfonamide derivatives have demonstrated potent α-glucosidase inhibitory activity, exceeding that of standard drugs like acarbose. frontiersin.orgrsc.org

Diuretic Agents: While some sulfonamides are known diuretics (e.g., thiazides), the sulfanilamide scaffold itself is a basis for exploring new diuretic compounds from a medicinal chemistry standpoint. This involves designing derivatives with structural features that could modulate ion transport or influence kidney function. ekb.egresearchgate.netnih.gov

Mechanistic Studies of Novel Sulfanilamide-Derived Scaffolds

Understanding the molecular mechanisms by which novel sulfanilamide-derived scaffolds exert their biological effects is critical for rational drug design and optimization. researchgate.netresearchgate.net Mechanistic studies often involve a combination of in vitro assays, cellular studies, and computational approaches like molecular docking and dynamics simulations. mdpi.comnih.govnih.govmdpi.comacs.org

For CA inhibitors, mechanistic studies focus on how the sulfonamide moiety interacts with the zinc ion in the enzyme's active site and the role of other substituents in determining binding affinity and isoform selectivity. mdpi.comtandfonline.comnih.govmdpi.com In the context of antineoplastic agents, mechanistic studies investigate how sulfanilamide derivatives interfere with processes like tubulin polymerization, cell cycle progression, or signaling pathways involved in cancer growth and survival. nih.govnih.govnih.govmdpi.com For other therapeutic applications, mechanisms studied include enzyme inhibition (e.g., α-glucosidase, urease, mPGES-1), modulation of receptor activity, or interference with specific biological pathways relevant to the disease being targeted. frontiersin.orgfrontiersin.orgnih.govrsc.orgmdpi.comacs.org These studies provide valuable insights into the structure-activity relationships and guide the design of more potent and selective compounds. nih.govmdpi.comfrontiersin.orgacs.org

Advanced Analytical Methodologies for Sulfanilamide Research

UV-Vis Spectrometry for Purity and Degradation Studies

Ultraviolet-Visible (UV-Vis) spectrometry is a fundamental technique utilized in the analysis of sulfanilamide (B372717). Sulfanilamide exhibits characteristic absorption maxima in the UV region, which can be exploited for its direct quantification in pure form or in various matrices. The UV-Vis spectrum of sulfanilamide shows absorption maxima at approximately 255 nm and 312 nm. wikipedia.org

UV-Vis spectrometry is particularly valuable in purity assessment and degradation studies. By monitoring changes in the absorbance spectrum over time or under different stress conditions (e.g., heat, light, pH), researchers can assess the stability of sulfanilamide and identify the formation of degradation products. nih.govnih.govmdpi.comresearchgate.net For instance, in studies involving the degradation of sulfacetamide (B1682645) sodium, sulfanilamide is often identified as a major degradation product, and UV-Vis spectrometry can be used to simultaneously determine both compounds in a mixture. nih.govnih.gov Stability-indicating UV-Vis spectrometric methods have been validated for the simultaneous assay of sulfacetamide sodium and sulfanilamide in pure form and in degraded solutions. nih.govnih.govresearchgate.net These methods have demonstrated accuracy and precision for the analysis of pure sulfanilamide in solution. nih.govnih.gov

Oxidative Coupling Reactions in Spectrometric Analysis

Oxidative coupling reactions are frequently employed to enable the spectrophotometric determination of sulfanilamide, especially when direct UV-Vis sensitivity is insufficient or when analyzing complex samples. These reactions involve the coupling of the primary aromatic amine group of sulfanilamide with a suitable chromogenic reagent in the presence of an oxidizing agent, resulting in the formation of a colored product that can be quantified by visible spectrophotometry. researchgate.netekb.egresearchgate.netsbq.org.brresearchgate.netrdd.edu.iq

Various reagents and oxidizing agents have been explored for this purpose. For example, a method has been described for the spectrophotometric determination of sulfacetamide sodium (which can relate to sulfanilamide analysis as a degradation product) using N,N-diethyl-p-phenylenediamine reagent in the presence of potassium dichromate as an oxidizing agent in an acidic medium. researchgate.netrdd.edu.iq This reaction forms a violet-colored product with maximum absorbance at 546 nm. researchgate.netrdd.edu.iq Another approach involves the use of hydrogen peroxide as an oxidizing agent and P-aminophenol with the help of peroxidase enzyme, leading to an oxidative coupling reaction that produces a colored molecule with an absorbance value at 511 nm for sulfanilamide determination. ekb.eg The principle of diazotization of the primary amine group of sulfanilamide followed by coupling with a suitable reagent to form an azo dye is also a common strategy in spectrophotometric methods for sulfonamides. researchgate.netsbq.org.br

Chromatographic Separation and Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are indispensable for the separation, identification, and quantification of sulfanilamide in complex mixtures, including those containing related compounds or degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a powerful tool for the analysis of sulfanilamide, offering high resolution and sensitivity. Method development in HPLC involves selecting appropriate stationary phases (commonly reversed-phase C18 columns), mobile phases, and detection wavelengths to achieve optimal separation of sulfanilamide from other components in the sample. akjournals.comresearchgate.netresearchgate.netscielo.brresearchgate.netresearchgate.netnih.govembrapa.brnih.govwu.ac.th UV detection is widely used, often at wavelengths around 260-273 nm, where sulfonamides exhibit significant absorbance. akjournals.comresearchgate.netnih.govnih.gov

Validation of HPLC methods for sulfanilamide analysis is performed according to regulatory guidelines, such as those from the International Conference on Harmonisation (ICH). akjournals.comresearchgate.netwu.ac.thijrpp.com Validation parameters typically include specificity, linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), and robustness. akjournals.comresearchgate.netwu.ac.thijrpp.com RP-HPLC methods have been developed and validated for the simultaneous determination of sulfacetamide sodium and its impurities, including sulfanilamide, demonstrating good linearity, accuracy, and precision. akjournals.comresearchgate.net For instance, an isocratic RP-HPLC method using a C18 column and a mobile phase of methanol:water (60:40, v/v) monitored at 273 nm has been validated for the simultaneous determination of sulfacetamide sodium, sulfanilamide, and dapsone. akjournals.comresearchgate.net

Thin-Layer Chromatography (TLC) and Spectrodensitometry

Thin-Layer Chromatography (TLC) coupled with spectrodensitometry is another valuable chromatographic technique for the analysis of sulfanilamide. TLC provides a relatively simple and rapid method for separating sulfanilamide from other substances based on differences in their partitioning between a stationary phase (e.g., silica (B1680970) gel plates) and a mobile phase. akjournals.comresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov

After chromatographic separation on the TLC plate, sulfanilamide spots can be visualized under UV light or by spraying with a suitable detection reagent. Quantification is then performed by spectrodensitometry, which involves measuring the absorbance or fluorescence of the separated spots directly on the TLC plate using a densitometer. akjournals.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net This technique has been applied for the determination of sulfanilamide as a degradation product in pharmaceutical preparations containing sulfacetamide sodium. nih.gov A TLC-spectrodensitometric method using silica plates and a mobile phase consisting of chloroform:dichloromethane:acetic acid (6:2.5:1.5, by volume) with densitometric determination at 273 nm has been validated for the simultaneous analysis of sulfacetamide sodium, sulfanilamide, and dapsone. akjournals.comresearchgate.net TLC methods are often validated for parameters like linearity, accuracy, precision, LOD, and LOQ. researchgate.netresearchgate.net

Stability-Indicating Methods for Research Compounds and Degradation Products

Stability-indicating methods are analytical procedures specifically designed to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. ijrpp.com These methods are essential in pharmaceutical research and development to assess the inherent stability of a compound and to monitor its degradation during pre-formulation studies, accelerated stability testing, and long-term storage. ijrpp.com

For sulfanilamide, particularly when it is a potential degradation product of other sulfonamides like sulfacetamide sodium, stability-indicating methods are crucial. Spectrophotometric and chromatographic techniques are commonly employed to develop such methods. nih.govnih.govresearchgate.netresearchgate.netakjournals.comresearchgate.netresearchgate.netnih.gov

As mentioned earlier, validated stability-indicating UV-Vis spectrometric methods have been developed for the simultaneous determination of sulfacetamide sodium and sulfanilamide, its major degradation product. nih.govnih.govresearchgate.net These methods can accurately determine both compounds in synthetic mixtures and degraded solutions, demonstrating their ability to distinguish the intact drug from its degradation product. nih.govnih.govresearchgate.net

Chromatographic methods, especially HPLC and TLC, are also widely used as stability-indicating techniques for sulfonamides. researchgate.netakjournals.comresearchgate.netresearchgate.netnih.gov By separating the analyte from potential degradation products and impurities, these methods allow for the specific quantification of sulfanilamide. Stability-indicating HPLC and TLC methods have been developed and validated for the simultaneous determination of sulfacetamide sodium and its impurities, including sulfanilamide, confirming their specificity and ability to handle degraded samples. akjournals.comresearchgate.net Forced degradation studies, involving exposure of the compound to various stress conditions (acid, base, oxidation, heat, light), are typically performed to generate degradation products and demonstrate the stability-indicating capability of the developed analytical method. ijrpp.comresearchgate.net

Advanced Characterization Techniques (e.g., NMR, IR, Mass Spectrometry in synthetic research)

The synthesis and study of sulfanilamide and its derivatives necessitate the application of advanced analytical techniques to confirm their structure, purity, and characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this regard, providing detailed insights into the molecular composition and functional groups of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by examining the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C). In the context of sulfanilamide research, NMR is routinely employed to confirm the successful synthesis of sulfanilamide and its various derivatives by analyzing the chemical shifts, splitting patterns, and integration of signals corresponding to different protons and carbons within the molecule.

For instance, in the ¹H-NMR spectrum of sulfanilamide, characteristic doublets arising from the aromatic protons on the benzene (B151609) ring are observed. Specifically, signals at approximately δ = 7.6549 ppm (H-2 and H-6) and δ = 6.8594 ppm (H-3 and H-5) are indicative of the para-substitution pattern of sulfanilamide nih.gov. The absence of signals from active hydrogen atoms in amino groups when using deuterated water (D₂O) as a solvent is also a common observation in ¹H-NMR analysis, as these hydrogens undergo exchange with deuterium (B1214612) nih.gov.

¹³C-NMR spectroscopy provides complementary information by revealing the carbon skeleton of the molecule. The chemical shifts of carbon atoms in the aromatic ring, the carbon directly attached to the sulfonyl group, and the carbon attached to the amino group are particularly valuable for structural confirmation. Studies on sulfanilamide derivatives often report detailed ¹H and ¹³C NMR data to support the successful synthesis and structural integrity of the new compounds researchgate.netscispace.comresearchgate.netmdpi.commdpi.comresearchgate.net.

Infrared (IR) Spectroscopy:

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For sulfanilamide and its derivatives, key functional groups such as the primary amine (-NH₂), sulfonyl group (-SO₂-), and aromatic ring exhibit distinct absorption bands in the IR spectrum.

Typical IR spectra of sulfonamides show characteristic stretching vibrations for the N-H bonds of the amine group, often appearing in the region of 3300-3500 cm⁻¹. The sulfonyl group displays strong absorption bands corresponding to the asymmetric and symmetric S=O stretching vibrations, typically found around 1300-1400 cm⁻¹ and 1140-1200 cm⁻¹, respectively scispace.com. The presence of aromatic rings is confirmed by C=C stretching vibrations in the 1500-1600 cm⁻¹ range and C-H stretching vibrations around 3000-3100 cm⁻¹. IR spectroscopy is frequently used in synthetic research to confirm the formation of the target sulfonamide structure by identifying the expected functional group vibrations researchgate.netscispace.comresearchgate.netresearchgate.netajol.info.

Mass Spectrometry (MS):

Mass Spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and purity. Techniques such as Electron Ionization (EI-MS), Electrospray Ionization (ESI-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are applied in sulfanilamide research.

MS analysis typically yields a molecular ion peak corresponding to the molecular weight of the synthesized compound. Fragmentation patterns observed in the mass spectrum can provide further structural details by indicating the presence of specific substructures within the molecule. For example, the cleavage of bonds within the sulfanilamide structure leads to characteristic fragment ions that aid in structural confirmation. MS is a standard technique for the characterization of newly synthesized sulfonamide derivatives researchgate.netresearchgate.netmdpi.comajol.infoscirp.org. Ambient mass spectrometry techniques are also being explored for the selective detection of sulfonamides acs.org.

The combination of NMR, IR, and MS data provides a comprehensive characterization of sulfanilamide and its synthetic derivatives, ensuring the accurate identification and confirmation of the synthesized products in research settings.

Environmental and Ecological Research on Sulfonamide Interactions

Fate and Transport of Sulfonamide Compounds in Environmental Matrices (as research compounds)

The environmental fate and transport of sulfonamide compounds are influenced by a variety of factors, including their physicochemical properties and the characteristics of the environmental matrix (soil, water, sediment). Sulfonamides are generally considered relatively persistent in the environment nih.govd-nb.info. Their mobility and retention in environmental media are impacted by properties such as hydrophobicity and solubility, the type of porous media (sand, soil, sediment), water chemistry conditions (ionic strength, cationic type, and pH), and hydrodynamic conditions researchgate.net.

Sorption to soil and sediment particles is a key process affecting the mobility and bioavailability of sulfonamides acs.orgmdpi.com. Studies have shown that sulfonamides can sorb to organic materials and clay minerals, although they generally sorb weakly to bulk soil acs.orgacs.org. Sorption is significantly affected by contact time and pH, with greater sorption often observed in fine silt and clay fractions and influenced by natural organic matter acs.orgacs.org. The sorption of sulfonamide antibiotics tends to decline with increasing pH for ionic compounds, although some variations can occur mdpi.com. For instance, sulfamethoxazole (B1682508) showed the lowest average sorption coefficient among several pharmaceuticals in sediment mdpi.com.

Degradation processes, both abiotic and biotic, also play a role in the environmental fate of sulfonamides, though they are generally considered resistant to rapid biodegradation nih.govresearchgate.net. Photolysis can contribute to the degradation of sulfonamides in water, leading to the formation of various transformation products researchgate.nettandfonline.com. Biodegradation by microorganisms can occur under both aerobic and anaerobic conditions, but the rate can be slow, and some metabolites may retain bioactivity nih.govresearchgate.net. Specific bacterial strains, such as Pseudomonas stutzeri, have been identified with the ability to degrade certain sulfonamides nih.gov.

The transport of sulfonamides in the environment can lead to their presence in surface water, groundwater, and soil pore water d-nb.info. Studies using irrigation experiments on manured grassland have shown that sulfonamides can be transported with surface runoff, and the presence of manure can significantly influence their relative mobility researchgate.netnih.gov.

Impact on Microbial Ecosystems and Folate Biosynthesis in Non-Target Organisms (e.g., Plants)

Sulfonamide compounds exert their antimicrobial effect by interfering with folate biosynthesis, a crucial pathway in many microorganisms and plants nih.govresearchgate.netresearchgate.net. They act as structural analogs of para-aminobenzoic acid (pABA), a precursor in folate synthesis, and competitively inhibit the enzyme dihydropteroate (B1496061) synthase (DHPS) nih.govresearchgate.netresearchgate.netbiorxiv.org.

The presence of sulfonamides in the environment can impact microbial communities. Even at relatively low concentrations, sulfonamides can affect the structure and activity of soil microbial communities d-nb.inforesearchgate.net. Studies have shown that sulfonamides can decrease microbial and bacterial biomass and alter the relative abundance of different bacterial groups d-nb.info. They can also inhibit microbial respiration and affect enzyme activities in soil d-nb.infonih.gov. While some studies suggest short-term detrimental effects, sulfonamide exposure can also act as a selection pressure, potentially leading to the enrichment of tolerant microbial species and an increase in antibiotic resistance genes d-nb.infofrontiersin.orgfrontiersin.org.

Plants, as non-target organisms, also possess a folate biosynthetic pathway and can be affected by sulfonamide exposure nih.govresearchgate.net. Research has demonstrated that sulfonamides can influence plant growth and development by interfering with folate biosynthesis nih.govresearchgate.netresearchgate.net. Observed effects include delayed seed germination, inhibited cotyledon opening, shortened primary root length, and altered lateral root development nih.gov. Different sulfonamides can exhibit varying inhibitory effects on plant growth at the same concentration nih.gov.